molecular formula C7H15NO4 B12012387 N,N-bis(2-Hydroxyethyl)lactamide CAS No. 64058-34-0

N,N-bis(2-Hydroxyethyl)lactamide

Cat. No.: B12012387
CAS No.: 64058-34-0
M. Wt: 177.20 g/mol
InChI Key: BHPGWLIKLOJOGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-n,n-bis(2-hydroxyethyl)propanamide is a chemical compound with the molecular formula C7H15NO4 and a molecular weight of 177.198 g/mol . It is known for its unique structure, which includes a hydroxyl group and two hydroxyethyl groups attached to a propanamide backbone. This compound is used in various scientific and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-n,n-bis(2-hydroxyethyl)propanamide typically involves the reaction of diethanolamine with methyl lactate . The reaction is carried out under controlled conditions, usually at elevated temperatures, to facilitate the formation of the desired product. The reaction can be represented as follows:

Diethanolamine+Methyl Lactate2-hydroxy-n,n-bis(2-hydroxyethyl)propanamide\text{Diethanolamine} + \text{Methyl Lactate} \rightarrow \text{2-hydroxy-n,n-bis(2-hydroxyethyl)propanamide} Diethanolamine+Methyl Lactate→2-hydroxy-n,n-bis(2-hydroxyethyl)propanamide

Industrial Production Methods

In industrial settings, the production of 2-hydroxy-n,n-bis(2-hydroxyethyl)propanamide is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-n,n-bis(2-hydroxyethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines .

Scientific Research Applications

2-hydroxy-n,n-bis(2-hydroxyethyl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-n,n-bis(2-hydroxyethyl)propanamide involves its interaction with various molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-hydroxyethyl)glycine: Similar structure but with a glycine backbone.

    N,N-bis(2-hydroxyethyl)dodecylamine: Contains a longer alkyl chain.

    N,N-bis(2-hydroxyethyl)ethylenediamine: Features an ethylenediamine core.

Uniqueness

2-hydroxy-n,n-bis(2-hydroxyethyl)propanamide is unique due to its specific combination of hydroxyl and amide groups, which confer distinct chemical reactivity and versatility in various applications .

Properties

CAS No.

64058-34-0

Molecular Formula

C7H15NO4

Molecular Weight

177.20 g/mol

IUPAC Name

2-hydroxy-N,N-bis(2-hydroxyethyl)propanamide

InChI

InChI=1S/C7H15NO4/c1-6(11)7(12)8(2-4-9)3-5-10/h6,9-11H,2-5H2,1H3

InChI Key

BHPGWLIKLOJOGR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CCO)CCO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.